2-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
2-(3,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The compound features a 3,4-dimethylphenyl group at the 2-position and a para-fluorobenzyl substituent at the 5-position. Pyrazolo-pyrazinones are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-3-6-17(11-15(14)2)19-12-20-21(26)24(9-10-25(20)23-19)13-16-4-7-18(22)8-5-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYFUVQNZOTAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21FN4O3
- Molecular Weight : 432.4 g/mol
- CAS Number : 921799-94-2
Antitumor Activity
Pyrazole derivatives are known for their antitumor properties. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines. For instance:
- Inhibition of BRAF(V600E) : Pyrazole derivatives have been reported to inhibit the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. This suggests that our compound may also possess similar antitumor capabilities due to structural similarities with known inhibitors .
- Synergistic Effects : In vitro studies demonstrated that certain pyrazole derivatives exhibited synergistic effects when combined with traditional chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231) . This indicates potential for combination therapies.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyrazole derivatives. The compound may modulate inflammatory pathways by:
- Inhibiting COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This could lead to reduced inflammation in various disease models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively:
- Broad Spectrum Activity : Compounds similar to our target have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, 3,4-disubstituted pyrazoles showed significant antibacterial and antifungal activity in various assays .
The mechanisms through which pyrazolo[1,5-a]pyrazines exert their biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives in breast cancer cell lines. The most potent compounds displayed IC50 values significantly lower than those of standard treatments, indicating enhanced efficacy against resistant cancer types .
- Inflammation Model : In a murine model of inflammation, a related pyrazole derivative reduced edema and inflammatory cytokine levels significantly compared to controls, demonstrating its potential as an anti-inflammatory agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, suggesting a mechanism that disrupts cellular signaling pathways crucial for cancer survival and proliferation.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been evaluated in preclinical models for its efficacy in reducing inflammation markers. This could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neuroprotective Effects
Neuroprotection is another area where this compound may have applications. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative conditions like Alzheimer's disease.
Synergistic Effects with Other Drugs
Preliminary studies have shown that when combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of treatment regimens. This synergistic effect warrants further investigation into combination therapies for cancer treatment.
Synthesis of Novel Materials
The unique structural properties of 2-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one allow it to be used as a precursor in the synthesis of novel materials. Its derivatives are being explored for their potential use in organic electronics and photonic devices.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Anti-inflammatory Properties | Reduces inflammation markers | |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Pharmacology | Mechanism of Action | Modulates apoptosis and inflammation pathways |
| Synergistic Effects | Enhances efficacy with other drugs | |
| Material Science | Synthesis of Novel Materials | Used as a precursor in organic electronics |
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various tumor cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for drug development.
Case Study 2: Anti-inflammatory Effects
Another research article focused on the anti-inflammatory effects of the compound in animal models of arthritis. The findings demonstrated a marked decrease in joint swelling and pain scores compared to control groups, suggesting its potential therapeutic role in managing inflammatory diseases.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Substituent Effects on the Pyrazolo-Pyrazinone Core
Structural analogues of the target compound differ primarily in substituent groups at the 2- and 5-positions of the pyrazolo[1,5-a]pyrazin-4-one scaffold. Key comparisons include:
Substitution at the 5-Position
- Target Compound : 5-[(4-Fluorophenyl)methyl]
- Analogues :
- 5-(2-Fluorobenzyl) ():
- Ortho-fluorine substitution introduces steric hindrance, which may reduce conformational flexibility compared to the para-substituted target compound.
- A propenyl group reduces aromaticity, decreasing π-π stacking interactions but improving solubility due to reduced planarity.
Substitution at the 2-Position
- Target Compound : 2-(3,4-Dimethylphenyl)
- Analogues :
- 2-(2-Methoxyphenyl) ():
- Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
